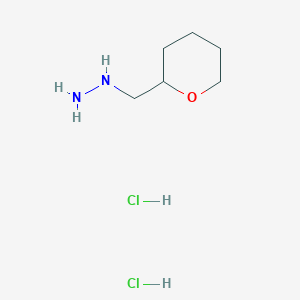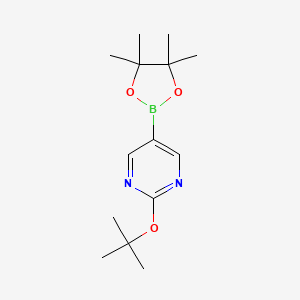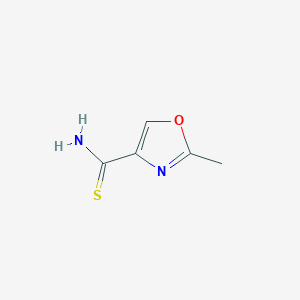
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
説明
8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8Cl2O4S and a molecular weight of 283.13 . It is used in scientific research, particularly in the fields of drug synthesis and organic chemistry studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.科学的研究の応用
Overview
The compound 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride represents a class of chemicals with potential applications in scientific research, particularly in the fields of chemistry and environmental sciences. However, direct studies focusing on this specific compound are limited. The following overview provides insights into related research areas and potential applications derived from studies on similar compounds or related chemical processes.
Advanced Oxidation Processes
Chloride ions, such as those derived from chlorinated compounds, play a crucial role in advanced oxidation processes (AOPs), which are used for environmental remediation. These ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals participate in the degradation of organic pollutants, highlighting the importance of chloride-based compounds in enhancing the efficiency of AOPs for water treatment and environmental decontamination (Oyekunle et al., 2021).
Agricultural Implications
Chloride ions, potentially released from chlorinated compounds, are essential micronutrients for higher plants and have significant implications for crop yield and quality. They participate in osmoregulation and enzyme activity regulation within the plant system. This highlights the potential agricultural research applications of chloride-releasing compounds, including studies on their effects on plant growth and stress responses (White & Broadley, 2001).
Chemical Synthesis and Reactivity
Compounds containing chloride are pivotal in various chemical synthesis processes. For instance, the reactivity of electropositive chlorine compounds with fluorocarbons is an area of extensive research, which could be related to the chemical properties and reactivity of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride. Such studies are crucial for developing new synthetic routes and understanding the mechanisms of chemical reactions (Schack & Christe, 1978).
Safety And Hazards
The safety data sheet (SDS) for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .
特性
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRQVRRGEDIFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
CAS RN |
1152581-36-6 | |
| Record name | 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)






![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)



